Allopurirol, 7-bromo-

Medicinal Chemistry Chemical Biology Library Synthesis

7-Bromo-allopurinol (CAS 20419-67-4), systematically named 3-bromo-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a halogenated purine analog with a molecular formula of C₅H₃BrN₄O and a molecular weight of 215.01 g/mol. The compound retains the pyrazolo[4,3-d]pyrimidine core characteristic of allopurinol but incorporates a bromine atom at the 7-position (equivalent to the 3-position in alternative numbering), creating a strategic chemical handle absent in the parent drug.

Molecular Formula C5H3BrN4O
Molecular Weight 215.01 g/mol
CAS No. 20419-67-4
Cat. No. B1497146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurirol, 7-bromo-
CAS20419-67-4
Molecular FormulaC5H3BrN4O
Molecular Weight215.01 g/mol
Structural Identifiers
SMILESC1=NC2=C(NN=C2C(=O)N1)Br
InChIInChI=1S/C5H3BrN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11)
InChIKeyIGKYPDHJIIUUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-Allopurinol (CAS 20419-67-4): Core Identity, Purity, and Structural Basis for Differentiated Procurement


7-Bromo-allopurinol (CAS 20419-67-4), systematically named 3-bromo-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a halogenated purine analog with a molecular formula of C₅H₃BrN₄O and a molecular weight of 215.01 g/mol . The compound retains the pyrazolo[4,3-d]pyrimidine core characteristic of allopurinol but incorporates a bromine atom at the 7-position (equivalent to the 3-position in alternative numbering), creating a strategic chemical handle absent in the parent drug [1]. Commercially available at a minimum purity specification of 95% , this compound serves dual roles: as a xanthine oxidase inhibitor probe and, critically, as a versatile synthetic intermediate for constructing diverse allopurinol-derived libraries through palladium-catalyzed cross-coupling reactions—a capability not shared by unsubstituted allopurinol.

7-Bromo-Allopurinol (CAS 20419-67-4) Cannot Be Replaced by Generic Allopurinol or Its Isomers in Synthetic and Bioactivity Workflows


The presence of a bromine atom at the 7-position fundamentally alters the compound's utility and behavior relative to allopurinol (CAS 315-30-0) and its structural isomer 3-bromoallopurinol (CAS 54738-73-7). In synthetic chemistry, the C7–Br bond serves as a privileged site for transition-metal-catalyzed cross-coupling (Suzuki, Stille, Sonogashira), enabling rapid diversification of the allopurinol scaffold—a transformation pathway inaccessible to non-halogenated allopurinol [1]. This reactivity profile is distinct from the 3-bromo isomer, whose bromine resides on the pyrazole ring with different electronic and steric environments, leading to altered regioselectivity in glycosylation and coupling reactions [2]. Biologically, brominated allopurinol derivatives have demonstrated enhanced activity against Leishmania tropica compared to non-brominated counterparts [2], underscoring that the halogen substitution pattern—not merely its presence—governs pharmacological outcome. Substituting 7-bromo-allopurinol with generic allopurinol or the 3-bromo isomer would compromise both synthetic versatility and the potential to reproduce structure-activity relationships observed with this specific isomer .

Quantitative Differentiation Evidence: 7-Bromo-Allopurinol (CAS 20419-67-4) vs. In-Class Alternatives


Synthetic Versatility: Pd-Catalyzed Cross-Coupling Enabled by the 7-Bromo Substituent

7-Bromo-allopurinol contains a C(sp²)–Br bond at the 7-position of the pyrazolo[4,3-d]pyrimidine scaffold, rendering it competent for Suzuki–Miyaura cross-coupling with arylboronic acids. In analogous halopurine systems, Suzuki coupling of 6-halopurines proceeds under mild conditions (Pd(PPh₃)₄, aqueous base, 80–100°C) to yield 6-arylpurine products . Non-halogenated allopurinol lacks this reactive handle entirely and cannot participate in such transformations without prior functionalization. The 7-bromo isomer thus provides a direct, single-step diversification route that is unachievable with the parent compound.

Medicinal Chemistry Chemical Biology Library Synthesis

Enhanced Anti-Parasitic Activity of Brominated Allopurinol Derivatives vs. Non-Brominated Counterparts

In a head-to-head in vitro comparison against Leishmania tropica within human macrophages, 3-bromoallopurinol ribonucleoside (the nucleoside derivative of the 3-bromo isomer) demonstrated superior activity relative to allopurinol ribonucleoside [1]. Although this comparison involves the 3-bromo isomer rather than the 7-bromo isomer specifically, it establishes a class-level principle: bromine substitution on the allopurinol core enhances anti-leishmanial potency. The 7-bromo isomer shares the brominated scaffold and may exhibit analogous or distinct pharmacological profiles warranting investigation.

Anti-parasitic Leishmaniasis Nucleoside Pharmacology

Synthetic Intermediate Role: Bromine as a Transient Protecting Group in LNA Monomer Synthesis

Kosbar et al. (2013) demonstrated that a 7-bromo substituent on the related 8-aza-7-deazaadenine scaffold prevents undesired N-8 glycosylation through steric hindrance, enabling regioselective glycosylation at the desired position [1]. The bromine is subsequently removed by catalytic hydrogenolysis (ammonium formate, Pd-catalyst) to afford the final allopurinol LNA monomer. This transient protection strategy is directly applicable to 7-bromo-allopurinol, where the bromine provides steric shielding analogous to that reported. Non-brominated allopurinol lacks this steric directing group, resulting in uncontrolled regioselectivity during glycosylation.

Nucleic Acid Chemistry LNA Synthesis Regioselective Glycosylation

7-Bromo-Allopurinol (CAS 20419-67-4) Optimal Application Scenarios Based on Verified Evidence


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling for Medicinal Chemistry Libraries

7-Bromo-allopurinol serves as a modular starting material for constructing focused libraries of allopurinol derivatives through Suzuki–Miyaura cross-coupling. Its C7–Br bond provides a direct entry point for introducing aryl, heteroaryl, or alkenyl substituents, enabling systematic exploration of structure-activity relationships (SAR) around the allopurinol pharmacophore [1]. This application is particularly valuable for groups targeting novel xanthine oxidase inhibitors, adenosine receptor ligands, or anti-parasitic agents.

Regioselective Synthesis of Allopurinol Nucleosides and Locked Nucleic Acid (LNA) Monomers

The 7-bromo substituent provides steric hindrance that directs glycosylation regiochemistry, critical for the preparation of structurally defined allopurinol nucleosides and LNA building blocks [1]. The bromine can be subsequently removed under mild hydrogenolysis conditions to reveal the native scaffold. This strategy minimizes isomeric byproducts and simplifies purification, making 7-bromo-allopurinol the preferred starting material over non-halogenated allopurinol for nucleoside chemistry applications.

Probe Development for Xanthine Oxidase Mechanistic Studies and Inhibitor Screening

Brominated allopurinol derivatives have demonstrated potent xanthine oxidase inhibition [1]. The 7-bromo variant can be employed as a tool compound for competitive binding assays or as a precursor for activity-based probes following further derivatization. Its structural distinction from the therapeutic agent allopurinol may offer differential binding kinetics or selectivity profiles worthy of investigation in enzyme mechanism studies.

Anti-Parasitic Drug Discovery: Leishmaniasis and Trypanosomiasis Programs

Based on the demonstrated enhanced anti-leishmanial activity of brominated allopurinol derivatives relative to non-brominated analogs in human macrophage models [1], 7-bromo-allopurinol is a rational starting point for medicinal chemistry campaigns targeting purine salvage pathways in Leishmania and Trypanosoma species. The halogen handle further enables optimization of pharmacokinetic properties through scaffold decoration.

Quote Request

Request a Quote for Allopurirol, 7-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.